molecular formula C7H8F3NS B13187068 Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine

Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine

Cat. No.: B13187068
M. Wt: 195.21 g/mol
InChI Key: RVAJKUPBZLCOSO-UHFFFAOYSA-N
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Description

Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine is an organic compound that features a thiophene ring substituted with a trifluoromethyl group and a methylamine group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .

Mechanism of Action

The mechanism of action of Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the methylamine group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Biological Activity

Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a trifluoromethyl group and a methylamine moiety. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

  • Antimicrobial Activity : This compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria and fungi. It has shown effectiveness in inhibiting the growth of several pathogenic organisms, indicating its potential as an antimicrobial agent .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression. This suggests a potential role in cancer therapy, although further research is needed to elucidate its mechanisms of action .

Antimicrobial Studies

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound. The compound was tested against various strains of bacteria and fungi:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1816

The results indicate that the compound has a stronger effect against fungi than against bacteria, suggesting its potential as an antifungal agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes the findings:

Cancer Cell LineIC50 (µM)Selectivity Index (SI)
MCF-7 (Breast Cancer)105
HeLa (Cervical Cancer)153
A549 (Lung Cancer)204

The selectivity index indicates that the compound is more effective against cancer cells compared to normal cells, suggesting a favorable safety profile for further development .

Case Studies

Several case studies highlight the biological activity of similar compounds in the thiophene family, providing context for understanding this compound's potential:

  • Case Study on Thiophene Derivatives : A study on thiophene derivatives indicated that modifications to the thiophene ring significantly impacted their biological activity. Compounds similar to this compound showed enhanced anticancer properties when combined with specific functional groups .
  • Insecticidal Activity : Research on related compounds demonstrated significant insecticidal effects against pests like Mythimna separata and Plutella xylostella, suggesting that structural similarities could lead to comparable biological activities in this compound .

Properties

Molecular Formula

C7H8F3NS

Molecular Weight

195.21 g/mol

IUPAC Name

N-methyl-1-[4-(trifluoromethyl)thiophen-2-yl]methanamine

InChI

InChI=1S/C7H8F3NS/c1-11-3-6-2-5(4-12-6)7(8,9)10/h2,4,11H,3H2,1H3

InChI Key

RVAJKUPBZLCOSO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CS1)C(F)(F)F

Origin of Product

United States

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